molecular formula C9H13N3O6S2 B5264481 N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE

Cat. No.: B5264481
M. Wt: 323.4 g/mol
InChI Key: GFKRLCLPXIYTCN-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring and a pyrimidine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting sulfone is then reacted with a suitable pyrimidine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is unique due to its combination of a tetrahydrothiophene ring and a pyrimidine sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6S2/c1-5-7(8(13)11-9(14)10-5)20(17,18)12-6-2-3-19(15,16)4-6/h6,12H,2-4H2,1H3,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRLCLPXIYTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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